molecular formula C21H22FNO4 B2969595 methyl 4-(((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate CAS No. 1251698-12-0

methyl 4-(((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2969595
CAS RN: 1251698-12-0
M. Wt: 371.408
InChI Key: MWCLPWIZALVSJW-UHFFFAOYSA-N
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Description

The compound is a benzoate ester with a tetrahydropyran ring attached to the benzene ring via a carbamoyl group. The tetrahydropyran ring is a six-membered ring with one oxygen atom and five carbon atoms . The benzene ring is a six-membered ring with alternating double bonds, and a carbamoyl group is a functional group derived from carbamic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a tetrahydropyran ring, and a carbamoyl group. The fluorophenyl group attached to the tetrahydropyran ring would likely have an impact on the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might affect its solubility and stability .

Scientific Research Applications

Synthetic Chemistry and Methodologies

  • Synthesis of p-aminobenzoic acid diamides

    A study explored the synthesis of diamides based on tetrahydro-2H-pyran-4-carboxylic acid derivatives, which are structurally related to the compound . This research might offer insights into synthetic routes and functionalization of similar pyran-containing compounds (A. A. Agekyan & G. G. Mkryan, 2015).

  • Catalysis in synthesis of tetrahydrobenzo[b]pyran derivatives

    Another study highlighted the use of tetra-methyl ammonium hydroxide as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, showcasing efficient synthetic routes that may be applicable to the synthesis or modification of the targeted compound (S. Balalaie, Masoumeh Sheikh‐Ahmadi, & M. Bararjanian, 2007).

  • Conformational studies on δ-keto esters

    Research on the stereochemistry of Grignard reactions with δ-keto esters, yielding mixtures of tetrahydro-pyran derivatives, provides valuable information on the conformational preferences and stereochemical outcomes relevant to similar compounds (A. Colantoni et al., 1978).

Applications in Materials Science

  • Modification of PEDOT:PSS for Organic Solar Cells: A study on the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids to improve conductivity presents an application in the field of materials science, particularly for enhancing the efficiency of organic solar cells. This research indicates the potential utility of similar chemical modifications in developing high-performance materials for renewable energy technologies (L. Tan et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without more specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it were a drug candidate, future research might focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

methyl 4-[[4-(4-fluorophenyl)oxan-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c1-26-20(25)16-4-2-15(3-5-16)19(24)23-14-21(10-12-27-13-11-21)17-6-8-18(22)9-7-17/h2-9H,10-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLPWIZALVSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate

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